2-[(3z)-Oxolan-3-ylidene]acetic acid
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8O3 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
(2Z)-2-(oxolan-3-ylidene)acetic acid |
InChI |
InChI=1S/C6H8O3/c7-6(8)3-5-1-2-9-4-5/h3H,1-2,4H2,(H,7,8)/b5-3- |
InChI Key |
YCHOYEGBWMESCS-HYXAFXHYSA-N |
Isomeric SMILES |
C\1COC/C1=C\C(=O)O |
Canonical SMILES |
C1COCC1=CC(=O)O |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of 2 3z Oxolan 3 Ylidene Acetic Acid
The definitive structure of 2-[(3Z)-oxolan-3-ylidene]acetic acid, a molecule featuring a stereocenter at the C3 position of the oxolane ring and geometric isomerism at the exocyclic double bond, necessitates a comprehensive analytical approach. The elucidation of its three-dimensional architecture hinges on the precise assignment of its stereochemistry and a thorough understanding of its conformational dynamics.
The presence of both a chiral center and a double bond in this compound gives rise to the possibility of enantiomers and geometric isomers. The unambiguous assignment of the Z-configuration of the exocyclic double bond and the determination of the enantiomeric excess are critical for a complete stereochemical description.
The Z-configuration of the exocyclic double bond in this compound is primarily determined by nuclear magnetic resonance (NMR) spectroscopy, particularly through-space correlation experiments such as the Nuclear Overhauser Effect (NOE). In the Z-isomer, the proton of the acetic acid moiety and the protons on the C2 or C4 of the oxolane ring are on the same side of the double bond, leading to a detectable NOE signal between them.
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the Z configuration. libretexts.orgstudymind.co.ukmasterorganicchemistry.comlibretexts.orgyoutube.com For the double bond in this compound, the substituents on one carbon of the double bond are the oxolane ring and a hydrogen atom. The oxolane ring has a higher priority. On the other carbon of the double bond, the substituents are the carboxylic acid group and a hydrogen atom. The carboxylic acid group has a higher priority. Since the two higher priority groups are on the same side of the double bond, it is assigned the Z configuration. studymind.co.uk
Infrared (IR) spectroscopy can also provide clues to the stereochemistry. The out-of-plane C-H bending vibration for a Z-trisubstituted alkene typically appears at a different wavenumber than that for the corresponding E-isomer.
Table 1: Hypothetical Spectroscopic Data for Z-Configuration Confirmation
| Spectroscopic Method | Key Observation for Z-Isomer |
|---|---|
| ¹H-¹H NOESY NMR | NOE correlation between the vinyl proton and the proximal oxolane ring protons (at C2 and C4). |
| ¹³C NMR | Chemical shift of the carbon atom of the carboxylic acid group is influenced by the proximity to the oxolane ring. |
Given the chiral nature of the C3 carbon in the oxolane ring, this compound exists as a pair of enantiomers. The determination of the enantiomeric excess (% ee) of a sample is crucial and is typically achieved using chiral chromatography. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for separating enantiomers. The choice of the CSP and the mobile phase is critical for achieving baseline separation of the two enantiomers, allowing for their quantification.
Other techniques such as chiral gas chromatography (GC) of a volatile derivative or capillary electrophoresis (CE) with a chiral selector can also be employed.
Table 2: Chiral Separation Methods for Enantiomeric Excess Assessment
| Technique | Principle | Typical Application |
|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation and quantification of enantiomers. |
| Chiral GC | Separation of volatile enantiomeric derivatives on a chiral column. | Analysis of derivatized enantiomers. |
The five-membered oxolane (tetrahydrofuran) ring is not planar and adopts puckered conformations to relieve torsional strain. dalalinstitute.com The two most common conformations are the envelope (Cₛ symmetry) and the twist (C₂ symmetry). researchgate.netscispace.com In the envelope conformation, four of the ring atoms are in a plane, and the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.
The presence of the exocyclic double bond at C3 can influence the preferred puckering of the oxolane ring. The sp² hybridization of the C3 carbon will favor a conformation that minimizes steric interactions between the substituents on the double bond and the adjacent ring atoms. Computational modeling, using methods such as density functional theory (DFT), can be employed to calculate the relative energies of the different ring conformations.
Table 3: Common Conformations of the Oxolane Ring
| Conformation | Symmetry | Description |
|---|---|---|
| Envelope | Cₛ | Four atoms are coplanar, with the fifth atom out of the plane. |
The acetic acid moiety attached to the exocyclic double bond can exhibit rotational isomerism (or s-cis/s-trans isomerism) around the single bond connecting the double bond to the carbonyl group. This rotation leads to different spatial arrangements of the carboxylic acid group relative to the oxolane ring.
The two principal conformers are the s-cis and s-trans isomers, where the C=O bond of the carboxylic acid is syn- or anti-periplanar to the C=C double bond, respectively. The relative stability of these conformers is influenced by a balance of steric and electronic effects. Intramolecular hydrogen bonding between the carboxylic acid proton and the oxygen atom of the oxolane ring could potentially stabilize a particular conformation. Spectroscopic techniques like variable-temperature NMR and computational studies can provide insight into the rotational barrier and the population of each conformer at equilibrium.
Table 4: Rotational Isomers of the Acetic Acid Moiety
| Isomer | Dihedral Angle (C=C-C=O) | Key Feature |
|---|---|---|
| s-cis | ~0° | Carbonyl group is on the same side as the double bond. |
Synthetic Methodologies for 2 3z Oxolan 3 Ylidene Acetic Acid and Its Analogues
Strategic Disconnections for the Oxolane Core
The construction of the tetrahydrofuran (B95107) (oxolane) ring is a fundamental aspect of the synthesis of 2-[(3Z)-oxolan-3-ylidene]acetic acid and its analogues. Various synthetic strategies can be employed, primarily categorized into cycloaddition reactions and intramolecular ring-closure approaches.
Cycloaddition reactions offer a powerful and convergent method for the construction of the oxolane ring system. frontiersin.org Among these, [3+2] cycloadditions are particularly common. One notable approach involves the rhodium-catalyzed reaction of diazo compounds with aldehydes or activated alkenes, which proceeds through a carbonyl ylide intermediate. rsc.org For instance, the intramolecular generation of a carbonyl ylide from an α-diazo ketone tethered to a carbonyl group can be trapped by an alkene in a [3+2] cycloaddition to form the tetrahydrofuran ring. rsc.org
Another strategy utilizes cyclopropanes as three-atom components in [3+2] annulation reactions with aldehydes, catalyzed by Lewis acids such as Sn(OTf)₂. rsc.org This method can provide highly substituted tetrahydrofurans with excellent diastereoselectivity. rsc.org Furthermore, [4+2] cycloaddition reactions, while less common for simple oxolane synthesis, can be employed for constructing more complex fused systems containing a tetrahydrofuran ring.
Intramolecular cyclization is a widely used and effective strategy for the synthesis of the oxolane core. These methods typically involve the formation of a carbon-oxygen bond from a linear precursor containing a hydroxyl group and a suitable leaving group or an electrophilic center.
A classic and robust method is the intramolecular Sₙ2 reaction, where a hydroxyl group displaces a leaving group (e.g., halide, sulfonate) positioned at the appropriate carbon to form the five-membered ring. frontiersin.org This approach is foundational in the synthesis of many natural products containing the tetrahydrofuran motif.
Another prevalent strategy is the intramolecular addition of an alcohol to an epoxide. frontiersin.org This can be achieved by generating the epoxide in situ followed by cyclization. Various methods for epoxidation, including transition metal-catalyzed and biocatalytic approaches, can be utilized. frontiersin.org The regioselectivity of the ring-opening is a key consideration in this method.
Palladium-catalyzed carboetherification reactions of γ-hydroxy alkenes with aryl bromides represent a more modern approach, forming both a C-C and a C-O bond in a single step with high diastereoselectivity. nih.gov These reactions are thought to proceed via the intramolecular insertion of the alkene into a Pd(Ar)(OR) intermediate. nih.gov
| Intramolecular Cyclization Strategy | Key Reactants | Typical Catalyst/Reagent | Reference |
| Intramolecular Sₙ2 Reaction | Acyclic precursor with a hydroxyl group and a leaving group | Base | frontiersin.org |
| Intramolecular Addition to Epoxide | Acyclic precursor with a hydroxyl group and an epoxide | Acid or Base | frontiersin.org |
| Palladium-Catalyzed Carboetherification | γ-Hydroxy alkene and aryl bromide | Palladium catalyst (e.g., Pd/PCy₃) | nih.gov |
Formation of the (3Z)-Oxolan-3-ylidene Moiety
The creation of the exocyclic double bond at the C3 position of the oxolane ring with the correct (Z)-stereochemistry is a critical step. This is most commonly achieved through stereoselective olefination reactions, although catalytic methods are also emerging.
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the most prominent methods for converting a ketone, such as 3-oxotetrahydrofuran, into an alkene.
The Wittig reaction utilizes a phosphonium (B103445) ylide to react with a ketone or aldehyde. libretexts.org For the synthesis of this compound, a stabilized ylide derived from a phosphonium salt bearing an ester group would be required. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, such as the one required here, generally favor the formation of the (E)-alkene. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is often preferred for the synthesis of α,β-unsaturated esters due to its generally higher (E)-selectivity and the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. mdpi.comresearchgate.net The reaction involves a phosphonate (B1237965) carbanion, generated by treating a phosphonate ester with a base, which then reacts with a ketone. mdpi.com In the context of synthesizing this compound, 3-oxotetrahydrofuran would be reacted with a phosphonoacetate ester, such as triethyl phosphonoacetate. The resulting product is the corresponding ethyl ester of the target acid, which generally has the desired (E) configuration, corresponding to the (3Z) isomer. researchgate.netdntb.gov.ua
For cases where the (Z)-isomer (corresponding to the (E)-alkene nomenclature) is desired, the Still-Gennari modification of the HWE reaction can be employed. organic-chemistry.orgresearchgate.net This modification utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific base/additive combinations (e.g., KHMDS/18-crown-6) to favor the formation of the (Z)-alkene. organic-chemistry.orgresearchgate.net
| Olefination Reaction | Key Reagent | Typical Product Stereochemistry | Reference |
| Wittig Reaction (stabilized ylide) | Phosphonium ylide | Predominantly (E)-alkene | organic-chemistry.org |
| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanion | Predominantly (E)-alkene | mdpi.comresearchgate.net |
| Still-Gennari Modification (HWE) | Electron-withdrawing phosphonate | Predominantly (Z)-alkene | organic-chemistry.orgresearchgate.net |
While stoichiometric olefination reactions are well-established, there is growing interest in developing catalytic methods for the construction of exocyclic double bonds to improve atom economy and sustainability.
Transition metal-catalyzed reactions are at the forefront of this research. For instance, recent developments in the catalytic Wittig reaction aim to use a substoichiometric amount of a phosphine (B1218219) oxide precatalyst, which is regenerated in situ by a reducing agent like a silane. researchgate.net While not yet widely applied to cyclic ketones like 3-oxotetrahydrofuran, this approach holds promise for future applications.
Other transition metal-catalyzed methods for the synthesis of alkenes, such as those involving palladium, rhodium, or copper, are being actively explored for the construction of heterocycles. frontiersin.org For example, palladium-catalyzed C-H olefination could potentially be a route to introduce the exocyclic double bond, although this would require a different synthetic strategy starting from a pre-functionalized oxolane. frontiersin.org Silver catalysis has also been shown to effect the olefination of aryl aldehydes with propiolates, representing a base-free alternative to the Wittig reaction, though its applicability to ketones is still under investigation. researchgate.net
Introduction of the Acetic Acid Functional Group
The final step in the synthesis of this compound is the introduction of the carboxylic acid functionality. In the most common synthetic routes employing the Wittig or HWE reactions with phosphonoacetate esters, the product is an ester derivative of the target acid (e.g., ethyl 2-[(3Z)-oxolan-3-ylidene]acetate). researchgate.net
The conversion of this ester to the final carboxylic acid is typically achieved through hydrolysis . This can be carried out under either acidic or basic conditions. Basic hydrolysis, often using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide followed by acidic workup, is a common and effective method. nih.gov The choice of hydrolysis conditions will depend on the stability of the rest of the molecule to acid or base.
For example, the synthesis of 4-((2,4-dimethoxy-3,6-dimethylbenzoyl) oxy)-2-hydroxy-3,6-dimethylbenzoic acid from its methyl ester was achieved by refluxing with potassium hydroxide in a mixture of DMSO and water, followed by acidification. nih.gov This demonstrates a standard procedure for ester hydrolysis to a carboxylic acid in a complex molecule.
Carboxylation Strategies
Direct carboxylation presents a conceptually straightforward route to this compound, although it is often synthetically challenging. This approach involves the introduction of a carboxyl group (-COOH) onto a pre-formed 3-ylidene-oxolane skeleton.
One potential, though less common, strategy is the direct carboxylation of a vinyl organometallic species derived from a suitable precursor. This would involve creating a vinyl lithium or Grignard reagent from a 3-(halovinyl)oxolane, which is then quenched with carbon dioxide. However, the stability and preparation of such organometallic intermediates can be problematic.
A more developed approach in the broader context of α,β-unsaturated acid synthesis is the palladium-catalyzed direct dehydrogenative carboxylation. This method couples readily available carboxylic acids with alkenes. researchgate.net While not specifically documented for this compound, the principle could be adapted. For instance, a reaction between 3-methyleneoxolane and a carboxylating agent in the presence of a palladium catalyst and an oxidant could theoretically yield the desired product. Research has shown that such reactions can produce vinyl esters with good yields and selectivity. researchgate.net
Another related strategy is the carboxylation of furoic acid salts with CO2 to produce dicarboxylic acids, a process that has been explored with heterogeneous catalysts. mdpi.com While this applies to a different starting material, it highlights the ongoing research into direct CO2 utilization in synthesizing carboxylic acids.
Hydrolysis and Derivatization of Ester Precursors
The most prevalent and reliable method for synthesizing this compound is through the hydrolysis of its corresponding ester precursors, typically the ethyl or methyl ester. This two-step approach first involves the synthesis of the α,β-unsaturated ester, followed by its conversion to the carboxylic acid.
The synthesis of the ester precursor, such as ethyl 2-(oxolan-3-ylidene)acetate, is commonly achieved via olefination reactions of oxolan-3-one (a cyclic ketone). The Horner-Wadsworth-Emmons (HWE) reaction is particularly effective for this transformation. wikipedia.orgorganic-chemistry.org It employs a phosphonate-stabilized carbanion, which reacts with the ketone to form the alkene. The HWE reaction is renowned for its high E-selectivity (favoring the trans-isomer), which is a key consideration for controlling the stereochemistry of the final product. wikipedia.orgorganic-chemistry.org The reaction of oxolan-3-one with a reagent like triethyl phosphonoacetate in the presence of a base (e.g., NaH, DBU) would yield the ethyl ester. wikipedia.orgrsc.org
The Wittig reaction is another cornerstone of olefination chemistry. commonorganicchemistry.com It uses a phosphorus ylide to react with the ketone. While less selective for the E-isomer compared to the HWE reaction, conditions can be tuned to influence the Z/E ratio. Stable ylides, such as (carbethoxymethylene)triphenylphosphorane, are often used for synthesizing α,β-unsaturated esters. commonorganicchemistry.com
Once the ester precursor is obtained, it is hydrolyzed to the carboxylic acid. This can be accomplished through either acid- or base-catalyzed hydrolysis. libretexts.org Alkaline hydrolysis, using a base like sodium hydroxide or potassium carbonate, initially forms the carboxylate salt. libretexts.orgnih.gov Subsequent acidification with a strong acid, such as HCl, liberates the free carboxylic acid. libretexts.org Microwave-assisted hydrolysis using potassium carbonate in ethanol (B145695) has been shown to be an efficient method for converting various esters, including ethyl cinnamates, into their corresponding carboxylates. nih.gov
| Method | Reagents | Typical Conditions | Product Form | Reference |
|---|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄ | Heat under reflux | Carboxylic Acid | libretexts.org |
| Base-Catalyzed Hydrolysis (Saponification) | NaOH or KOH | Heat under reflux, followed by acidification | Carboxylate Salt (initially), then Carboxylic Acid | libretexts.org |
| Microwave-Assisted Hydrolysis | K₂CO₃ in Ethanol | Microwave irradiation (e.g., 140-180°C) | Potassium Carboxylate | nih.gov |
Novel and Green Synthetic Pathways
Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods. These "green" approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials, all of which are applicable to the synthesis of this compound.
Chemoenzymatic Synthesis
Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to create efficient and environmentally friendly processes. nih.gov For the synthesis of this compound, enzymes can be employed in the hydrolysis of the ester precursor.
Lipases are a class of enzymes that are particularly effective at catalyzing the hydrolysis of esters. harvard.eduacs.org Using a lipase, such as one from Candida antarctica (CalB) or Candida cylindracea, can offer several advantages over traditional chemical hydrolysis. nih.govnih.gov These reactions are often performed under mild conditions (e.g., near-neutral pH and room temperature), which can prevent the degradation of sensitive functional groups and reduce energy consumption. nih.gov Furthermore, lipases can exhibit high enantioselectivity, which would be crucial if a chiral center were present in the molecule. The use of vinyl esters as acyl donors has been shown to enhance reaction rates and enantioselectivities in lipase-catalyzed resolutions. acs.org
A chemoenzymatic approach could involve the chemical synthesis of ethyl 2-(oxolan-3-ylidene)acetate via an HWE reaction, followed by a lipase-catalyzed hydrolysis to yield the final carboxylic acid. This two-step process leverages the strengths of both chemical and biological catalysis. nih.govbeilstein-journals.org
| Enzyme Type | Reaction | Advantages | Example Substrates | Reference |
|---|---|---|---|---|
| Lipase (e.g., CalB) | Ester Hydrolysis | Mild conditions, high selectivity, environmentally benign | Various aliphatic and aromatic esters | acs.orgnih.gov |
| Carboxylic Acid Reductase (CAR) | Carboxylic Acid to Aldehyde | Enables subsequent C-C bond formation (e.g., Wittig) | Aromatic and aliphatic carboxylic acids | nih.govbeilstein-journals.org |
| Fatty Acid Photodecarboxylase (FAP) | Decarboxylation | Light-driven, converts acids to hydrocarbons | Fatty acids, some unsaturated acids | acs.org |
Flow Chemistry and Continuous Processing
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. nih.gov These benefits include enhanced safety, better temperature control, improved mixing, and easier scalability. nih.govflinders.edu.au
The synthesis of this compound's ester precursor is well-suited for flow chemistry. The Wittig and HWE reactions, which are key to forming the double bond, have been successfully adapted to continuous flow systems. nih.govresearchgate.netrsc.org For instance, a solution of oxolan-3-one and the phosphonate reagent could be pumped through a heated coil or a packed-bed reactor containing a solid-supported base. This allows for precise control over residence time and temperature, which can maximize yield and selectivity while minimizing byproduct formation. acs.org The use of microreactors can further enhance mixing and heat transfer, leading to more efficient reactions. researchgate.net
Catalyst Development for Environmentally Benign Syntheses
The development of green catalysts is central to sustainable chemistry. For the synthesis of this compound, this primarily involves finding environmentally friendly catalysts for the olefination step and for potential hydrogenation or other transformations.
In the context of the HWE reaction, traditional strong bases like sodium hydride generate stoichiometric waste. The use of catalytic amounts of a strong organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in the presence of a mild inorganic base like potassium carbonate represents a greener alternative. rsc.org
Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are highly desirable because they can be easily recovered by filtration and reused. sigmaaldrich.com Research is ongoing to develop solid-supported bases or phosphonate reagents for Wittig-type reactions, which would simplify product purification and reduce waste. organic-chemistry.org Similarly, for related reactions like olefin hydroformylation or dimerization, heterogeneous catalysts based on zeolitic imidazolate frameworks (ZIFs) or other supports are being developed to replace homogeneous catalysts, offering higher stability and easier separation. researchgate.netacs.orgmdpi.com These principles can be extended to the catalysts needed for the synthesis of the target molecule.
Chemical Reactivity and Mechanistic Investigations of 2 3z Oxolan 3 Ylidene Acetic Acid
Reactions Involving the Exocyclic Double Bond
The exocyclic double bond in 2-[(3z)-Oxolan-3-ylidene]acetic acid is a key site for various addition reactions. Its electron-deficient nature, due to conjugation with the carboxylic acid group, influences its reactivity towards nucleophiles and its participation in cycloaddition reactions.
Stereoselective Hydrogenation Pathways
The reduction of the tetrasubstituted exocyclic double bond of this compound to yield the corresponding saturated oxolane-3-acetic acid derivative is a synthetically important transformation. Achieving high stereoselectivity in this process is a significant challenge due to the steric hindrance around the double bond. neulandlabs.com Catalytic asymmetric hydrogenation is a powerful method to obtain chiral molecules from prochiral unsaturated compounds. ajchem-b.com
Research in the asymmetric hydrogenation of structurally similar exocyclic α,β-unsaturated carbonyl compounds and tetrasubstituted alkenes provides insight into potential pathways for this specific molecule. nih.govacs.orgresearchgate.net Iridium, rhodium, and palladium-based catalysts are commonly employed for such transformations. neulandlabs.comnih.gov In particular, iridium complexes with chiral P,N-ligands have shown high efficiency in the hydrogenation of unfunctionalized olefins. ajchem-b.com For α,β-unsaturated ketones, rhodium catalysts with chiral phosphorus ligands have been used successfully. ajchem-b.com
The choice of catalyst and reaction conditions is crucial for controlling the enantioselectivity. For instance, iridium-catalyzed asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters has been shown to proceed with high yields and excellent enantioselectivities. nih.gov Similarly, rhodium-catalyzed hydrogenation of exocyclic α,β-unsaturated nitriles has achieved up to 97% ee. acs.org The steric and electronic properties of the substrate, catalyst, and solvent all play a critical role in determining the stereochemical outcome. neulandlabs.com
Table 1: Catalyst Systems for Asymmetric Hydrogenation of Related Unsaturated Compounds
| Catalyst System | Substrate Type | Achieved Enantioselectivity (ee) | Reference |
| Ir-SpiroPAP | Racemic exocyclic γ,δ-unsaturated β-ketoesters | 87% to >99% | nih.gov |
| Rh-JosiPhos | Exocyclic α,β-unsaturated nitriles | up to 97% | acs.org |
| Iridium N,P-ligand | Functionalized tetrasubstituted olefins | up to 99% | researchgate.net |
| Rh(I)-diphosphine | α,β-unsaturated methyl ester | >99% | neulandlabs.com |
Electrophilic Additions to the Alkene
The double bond of α,β-unsaturated carboxylic acids, such as this compound, can undergo electrophilic addition reactions. libretexts.org However, the reactivity is often lower compared to simple alkenes due to the electron-withdrawing effect of the carboxyl group. The high electron density of the C=C double bond makes it susceptible to attack by electrophiles. chemistrystudent.comsavemyexams.com
The mechanism typically involves the initial attack of an electrophile on the π-electrons of the double bond, leading to the formation of a carbocation intermediate. lumenlearning.comchemistrysteps.comunacademy.com This carbocation is then attacked by a nucleophile to give the final addition product. For α,β-unsaturated acids, the addition of unsymmetrical reagents like hydrogen halides often proceeds with anti-Markovnikov regioselectivity. libretexts.org This is because the proton from the hydrogen halide adds to the carbonyl oxygen, and the subsequent nucleophilic attack occurs at the β-carbon. libretexts.org
Bromination of the double bond is also a feasible reaction. The bromine molecule becomes polarized as it approaches the electron-rich double bond, allowing one bromine atom to act as an electrophile. chemistrystudent.comsavemyexams.com The reaction of α,β-unsaturated carboxylic acids with bromine and phosphorus tribromide can lead to α-bromination via the Hell-Volhard-Zelinskii reaction, which proceeds through an acid bromide intermediate. libretexts.org
Table 2: Electrophilic Addition Reactions to α,β-Unsaturated Carboxylic Acids
| Reagent | Product Type | Regioselectivity | Reference |
| HBr | 3-Bromopropanoic acid (from propenoic acid) | Anti-Markovnikov | libretexts.org |
| H₂O (acid-catalyzed) | 3-Hydroxypropanoic acid (from propenoic acid) | Anti-Markovnikov | libretexts.org |
| Br₂/PBr₃ | α-Bromo carboxylic acid | α-Position | libretexts.org |
Cycloaddition Reactions (e.g., Diels-Alder, [2+2] cycloadditions)
The exocyclic double bond of this compound can participate in cycloaddition reactions, offering a powerful tool for the construction of complex cyclic systems.
Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. mnstate.edumasterorganicchemistry.comlibretexts.org In this context, this compound would act as the dienophile. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, such as the carboxylic acid moiety in this molecule. mnstate.edumasterorganicchemistry.com The reaction proceeds in a single, concerted step, and the stereochemistry of the reactants is retained in the product. libretexts.org The endo approach of the diene to the dienophile is often favored due to secondary orbital interactions. libretexts.org
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are another important class of reactions for this type of compound. organicreactions.orgresearchgate.net This reaction typically occurs between an excited state enone (or related α,β-unsaturated system) and a ground state alkene to form a cyclobutane (B1203170) ring. organicreactions.orgwikipedia.org The mechanism is believed to proceed through a triplet diradical intermediate. wikipedia.org The regioselectivity and stereoselectivity of the reaction are influenced by the nature of the reactants and the reaction conditions. organicreactions.org Intramolecular [2+2] cycloadditions are also possible and can be highly predictable in their stereochemical outcome. organicreactions.org
Table 3: Cycloaddition Reactions Involving α,β-Unsaturated Systems
| Reaction Type | Reactants | Product Type | Key Features | Reference |
| Diels-Alder | Conjugated diene + Dienophile | Cyclohexene (B86901) derivative | Concerted mechanism, stereospecific | mnstate.edumasterorganicchemistry.comlibretexts.org |
| [2+2] Photocycloaddition | Enone + Alkene | Cyclobutane derivative | Stepwise mechanism via diradical intermediate | organicreactions.orgwikipedia.org |
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a versatile functional handle that allows for a variety of transformations, including esterification, amidation, and reduction.
Esterification and Amidation Reactions
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. numberanalytics.commasterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.orgchemistrysteps.com This is an equilibrium-controlled process, and the yield of the ester can be increased by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.comorganic-chemistry.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, proton transfer, and elimination of water. numberanalytics.commasterorganicchemistry.com
Amidation: The formation of an amide from the carboxylic acid typically requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine. This can be achieved by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, or by using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC).
Reductions to Alcohols and Aldehydes
The selective reduction of the carboxylic acid group in the presence of the exocyclic double bond is a key transformation.
Reduction to Alcohols: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds via a nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group, forming an aldehyde intermediate that is immediately further reduced to the alcohol. libretexts.org Borane in tetrahydrofuran (B95107) (BH₃/THF) is another effective reagent for this transformation and is often preferred due to its greater selectivity and milder reaction conditions. libretexts.org
Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation. One approach involves the conversion of the carboxylic acid to an ester, followed by reduction with diisobutylaluminium hydride (DIBAL-H) at low temperatures. researchgate.netadichemistry.comelsevierpure.comwikipedia.orgmasterorganicchemistry.com DIBAL-H is an electrophilic reducing agent that can selectively reduce esters to aldehydes. adichemistry.com The reaction proceeds through a stable tetrahedral intermediate at low temperatures, which upon workup, yields the aldehyde. adichemistry.com It is important to note that at higher temperatures, DIBAL-H can further reduce the aldehyde to an alcohol. adichemistry.com
Table 4: Reagents for the Reduction of Carboxylic Acids and Their Derivatives
| Reagent | Substrate | Product | Key Features | Reference |
| LiAlH₄ | Carboxylic Acid | Primary Alcohol | Strong, non-selective reducing agent | libretexts.org |
| BH₃/THF | Carboxylic Acid | Primary Alcohol | Selective for carboxylic acids, milder conditions | libretexts.org |
| DIBAL-H | Ester | Aldehyde | Requires low temperatures for selectivity | researchgate.netadichemistry.comelsevierpure.comwikipedia.orgmasterorganicchemistry.com |
Decarboxylation Pathways
As a β,γ-unsaturated acid, this compound is predicted to undergo thermal decarboxylation. This reaction is a well-documented process for this class of compounds, typically proceeding through a cyclic, six-membered transition state. clockss.orgrsc.org In this proposed mechanism, the hydroxyl group of the carboxylic acid protonates the exocyclic double bond, facilitating a concerted electronic rearrangement that results in the elimination of carbon dioxide and the formation of an enol intermediate. This enol would then tautomerize to the more stable ketone product, 3-ethylidenetetrahydrofuran.
The rate of this decarboxylation is influenced by several factors, including the solvent and the stability of the transition state. clockss.orgrsc.org For β,γ-unsaturated acids, the transition state is believed to be largely non-polar. clockss.org The reaction is analogous to the decarboxylation of β-keto acids, which also proceeds through a cyclic transition state. rsc.org
Table 1: Predicted Products of Thermal Decarboxylation
| Reactant | Predicted Major Product | Intermediate |
|---|
Reactivity of the Oxolane Ring
The tetrahydrofuran (oxolane) ring in this compound presents additional sites for chemical reactivity, primarily through ring-opening reactions or direct functionalization of the saturated heterocyclic core.
Ring-Opening Reactions
The tetrahydrofuran ring is susceptible to cleavage under various conditions, particularly with strong acids or certain Lewis acids. rsc.orgnih.govacs.org The mechanism of ring-opening typically involves protonation or coordination to the oxygen atom, which activates the C-O bonds towards nucleophilic attack. The specific products of such reactions would depend on the nucleophile present in the reaction medium. For instance, in the presence of a halide acid, a halo-substituted carboxylic acid could be formed. Theoretical studies on the ring-opening of tetrahydrofuran by frustrated Lewis pairs (FLPs) indicate that the activation barrier is sensitive to the nature of the Lewis acid and base centers. nih.govacs.org
It is important to note that the exocyclic double bond and the carboxylic acid moiety could also participate in or influence these ring-opening reactions, potentially leading to more complex molecular rearrangements.
Functionalization of the Tetrahydrofuran Nucleus
Direct functionalization of the tetrahydrofuran ring, without ring-opening, is another potential reactive pathway. This could involve reactions at the C-H bonds of the saturated ring. For example, radical-mediated reactions could introduce substituents at various positions. The synthesis of various functionalized tetrahydrofurans has been achieved through methods such as oxidative furan (B31954) fragmentation and subsequent modifications. uchicago.edu
Furthermore, the exocyclic double bond offers a prime site for various addition reactions. Catalytic hydrogenation would be expected to reduce the double bond, yielding 2-(oxolan-3-yl)acetic acid. researchgate.netmdpi.com Other electrophilic additions, such as halogenation or hydrohalogenation, could also be envisioned, leading to a range of functionalized derivatives. Cycloaddition reactions, such as [3+2] cycloadditions, could also be explored with the exocyclic double bond acting as the dipolarophile. uchicago.edu
Investigation of Reaction Kinetics and Thermodynamics
A thorough understanding of the reactivity of this compound would necessitate detailed kinetic and thermodynamic studies. While specific experimental data is not available, the following subsections outline the types of investigations that would be crucial.
Kinetic Isotope Effect Studies
Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms. fu-berlin.de For the decarboxylation of this compound, a primary deuterium (B1214612) KIE could be measured by synthesizing the compound with deuterium at the α-carbon. A significant kH/kD value would provide strong evidence for the C-H bond cleavage being involved in the rate-determining step, consistent with the proposed cyclic transition state. Secondary KIEs could also be employed to probe the nature of the transition state more deeply.
Table 2: Hypothetical Kinetic Isotope Effect Data for Decarboxylation
| Isotopic Substitution | Predicted klight/kheavy | Mechanistic Implication |
|---|---|---|
| Deuterium at α-carbon | > 1 | C-H bond breaking in rate-determining step |
Transition State Analysis
Computational chemistry provides a means to model the transition states of the proposed reactions. For the decarboxylation pathway, density functional theory (DFT) calculations could be used to locate the six-membered cyclic transition state and calculate its energy. clockss.org This would allow for the determination of the activation energy of the reaction, providing a theoretical prediction of the reaction rate. Similar computational analyses could be applied to the ring-opening and functionalization reactions to compare the energetic feasibility of different pathways. Such studies on related systems have shown that the transition state for the decarboxylation of β,γ-unsaturated acids is nearly identical to that of β-keto acids. clockss.org
Advanced Spectroscopic and Spectrometric Characterization in Research
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
High-resolution NMR spectroscopy would be the cornerstone for elucidating the molecular structure of 2-[(3z)-Oxolan-3-ylidene]acetic acid in solution.
Two-dimensional NMR experiments are indispensable for unambiguously establishing the connectivity of atoms within the molecule. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between the protons on the oxolane ring and the vinyl proton. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This would be critical for assigning the quaternary olefinic carbon and the carboxyl carbon.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| C=CH-COOH | ~5.8-6.2 | ~115-125 |
| C=CH-COOH | - | ~170-175 |
| C-CH₂-O | ~4.0-4.4 | ~70-75 |
| C=C-CH₂ | ~2.8-3.2 | ~35-40 |
| O-CH₂-CH₂ | ~2.5-2.9 | ~30-35 |
| C=C | - | ~150-160 |
Note: This table is populated with hypothetical, estimated values for illustrative purposes and is not based on published experimental data.
The oxolane ring in this compound is not planar and can undergo conformational exchange, such as pseudorotation. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, could provide insight into the energy barriers associated with these conformational changes. By analyzing the broadening and coalescence of NMR signals as the temperature is varied, it would be possible to calculate the thermodynamic parameters of the conformational dynamics.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
FT-IR (Fourier-Transform Infrared) Spectroscopy : The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretching of the carboxylic acid dimer. A sharp, strong peak around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. The C=C stretching of the exocyclic double bond would likely appear in the 1640-1680 cm⁻¹ region, and a prominent C-O-C stretching band from the oxolane ring would be expected around 1050-1150 cm⁻¹.
Raman Spectroscopy : Raman spectroscopy would provide complementary information. The C=C double bond, being symmetrically substituted, would be expected to give a strong signal in the Raman spectrum. This technique is often more sensitive to non-polar bonds compared to FT-IR.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis
HRMS is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₆H₈O₃), the expected exact mass would be calculated and compared to the experimental value, typically with a mass accuracy of less than 5 ppm.
Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pathways of the molecule. Expected fragmentation could include the loss of water (H₂O), carbon dioxide (CO₂), and the cleavage of the oxolane ring, providing further structural confirmation.
X-ray Crystallography for Solid-State Structure Determination (if crystalline form is obtained)
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure in the solid state. This technique would unambiguously determine the (Z)-configuration of the exocyclic double bond. It would also reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid moieties in the crystal lattice.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment
Although this compound itself is achiral, the introduction of a chiral center, for instance by substitution on the oxolane ring, would result in enantiomers. In such a case, chiroptical spectroscopy would be crucial for assigning the absolute configuration of the stereocenter. Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, often compared with theoretical spectra calculated using quantum chemical methods, can be used to determine the absolute stereochemistry of the molecule. nih.gov
Theoretical and Computational Chemistry of 2 3z Oxolan 3 Ylidene Acetic Acid
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-[(3z)-Oxolan-3-ylidene]acetic acid. These methods model the electronic structure from first principles, providing insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties and reactivity of molecules. mdpi.com For a compound such as this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., cc-pVQZ or 6-311+G(2d,p)), would be employed to model its behavior in chemical reactions. mdpi.comnih.gov
Reaction Pathways: DFT is instrumental in mapping out potential reaction pathways, for instance, in studying addition reactions to the α,β-unsaturated system or reactions involving the carboxylic acid group. By calculating the energies of reactants, products, and intermediates, a potential energy surface can be constructed. For example, in palladium-catalyzed reactions of related compounds, DFT has been used to elucidate the step-by-step mechanism, including oxidative addition, isomerization, and reductive elimination. nih.gov
Transition States: A key aspect of these studies is the localization of transition state (TS) structures, which represent the energy maxima along a reaction coordinate. The energy of the transition state determines the activation energy barrier of a reaction. For instance, in studies of β-elimination reactions, DFT calculations have identified the transition state geometries and their corresponding energy barriers, which is crucial for understanding reaction kinetics. nih.gov Analysis of the imaginary frequency of the TS confirms that it is a true saddle point connecting reactants and products. Natural Bond Orbital (NBO) analysis can also be performed on the transition state to understand the charge distribution and bonding interactions during the activation process. nih.gov
Reactivity Descriptors: DFT calculations also provide global reactivity descriptors that help in predicting the chemical behavior of the molecule. nih.gov These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
A hypothetical table of such descriptors for this compound, based on typical values for similar compounds, is presented below. mdpi.comnih.gov
| Descriptor | Formula | Typical Predicted Value (a.u.) | Significance |
| HOMO Energy (EHOMO) | - | ~ -0.25 | Indicates electron-donating ability |
| LUMO Energy (ELUMO) | - | ~ -0.05 | Indicates electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 0.20 | Relates to chemical stability and reactivity |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~ 0.15 | Tendency to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~ 0.10 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | χ² / (2η) | ~ 0.11 | Propensity to accept electrons |
This is an interactive data table. You can sort and filter the data as needed.
Ab initio methods are another class of quantum chemical calculations that rely on first principles without the use of empirical parameters. gatech.edu These methods, particularly at higher levels of theory like Møller-Plesset perturbation theory (MP2), are often used for high-accuracy prediction of spectroscopic properties. dtic.mil
For this compound, ab initio calculations would be invaluable for predicting its vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. The process involves first optimizing the molecular geometry to find the minimum energy structure. dtic.mil Following optimization, the vibrational frequencies and NMR shielding tensors can be calculated. modgraph.co.uk It's common practice to apply empirical scaling factors to the calculated harmonic frequencies to better match them with experimental fundamental frequencies, correcting for anharmonicity and incomplete treatment of electron correlation. nist.gov
Conformational Analysis and Molecular Dynamics Simulations
The oxolane (tetrahydrofuran) ring in this compound is not planar and can adopt various conformations, known as pseudorotations. researchgate.net Conformational analysis is crucial to identify the most stable conformers and understand their relative energies.
Conformational Analysis: This can be performed by systematically rotating the rotatable bonds and calculating the energy at each step using quantum mechanical or molecular mechanics methods. For the tetrahydrofuran (B95107) ring, the twist and envelope conformations are common low-energy structures. researchgate.net The presence of the exocyclic double bond and the acetic acid side chain will influence the conformational preference of the ring.
Molecular Dynamics (MD) Simulations: MD simulations provide a way to study the dynamic behavior of the molecule over time. youtube.com By solving Newton's equations of motion, an MD simulation generates a trajectory of atomic positions and velocities, allowing for the exploration of the conformational landscape at a given temperature. researchgate.netosti.gov For the tetrahydrofuran core, MD simulations have been used to study its liquid-state properties, diffusion, and structural organization. researchgate.netrsc.org For this compound, MD simulations could reveal the flexibility of the molecule, the dynamics of the side chain, and potential intramolecular hydrogen bonding interactions between the carboxylic acid and the ring oxygen. Such simulations are also critical for understanding how the molecule interacts with solvents. osti.gov
Molecular Docking and Binding Site Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. While excluding pharmacological implications, this technique is relevant for understanding the fundamental non-covalent interactions that this compound can form.
For instance, docking could be used to study the interaction of this molecule with the active site of an enzyme. The process involves generating a multitude of possible binding poses and scoring them based on a force field that estimates the binding affinity. Studies on related heterocyclic compounds, like oxazine (B8389632) and oxadiazole derivatives, have successfully used molecular docking to identify key binding interactions, such as hydrogen bonds and hydrophobic contacts, with protein targets. mdpi.comekb.eg For this compound, the carboxylic acid group would be expected to act as a hydrogen bond donor and acceptor, while the oxolane ring provides a more hydrophobic region for interaction.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry is widely used to predict spectroscopic data, which can aid in the identification and structural elucidation of novel compounds.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT, often using the Gauge-Invariant Atomic Orbital (GIAO) method. mdpi.commodgraph.co.uk For this compound, which is an α,β-unsaturated carboxylic acid, the chemical shifts of the vinylic protons and carbons are of particular interest. The conjugation of the double bond with the carbonyl group leads to a polarization of the π-system, which significantly affects the chemical shifts. The β-carbon is expected to be deshielded (downfield shift) due to resonance effects. netlify.app Calculations on similar unsaturated esters and acids have shown that DFT can predict ¹H chemical shifts with a root-mean-square error of less than 0.2 ppm. mdpi.commodgraph.co.uk
Vibrational Frequencies: The infrared (IR) spectrum is characterized by vibrational frequencies corresponding to the stretching and bending of chemical bonds. DFT calculations can predict these frequencies with good accuracy, especially when scaling factors are applied. nih.gov For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C stretch of the double bond, and the C-O-C stretches of the oxolane ring. Studies on other carboxylic acids have shown a correlation between the C=O stretching frequency and the electronic nature of the molecule. acs.org
Below is a hypothetical table of predicted key spectroscopic data for this compound, based on data from analogous compounds. netlify.appnist.govmdpi.com
| Parameter | Predicted Value | Notes |
| ¹³C NMR | ||
| C=O (acid) | ~170-175 ppm | Carbonyl carbon of the carboxylic acid. |
| Cα | ~115-125 ppm | Vinylic carbon alpha to the carbonyl. |
| Cβ | ~140-150 ppm | Vinylic carbon beta to the carbonyl, deshielded. |
| ¹H NMR | ||
| =CH (vinylic) | ~5.8-6.2 ppm | Proton on the double bond. |
| COOH | ~10-12 ppm | Acidic proton, chemical shift is concentration dependent. |
| IR Frequencies | ||
| O-H stretch (acid) | ~2500-3300 cm⁻¹ | Broad band due to hydrogen bonding. |
| C=O stretch | ~1690-1710 cm⁻¹ | Conjugation lowers the frequency from a saturated acid. |
| C=C stretch | ~1620-1640 cm⁻¹ | Stretch of the conjugated double bond. |
This is an interactive data table. You can sort and filter the data as needed.
Applications As a Synthetic Synthon or Chemical Precursor
Building Block in the Synthesis of Complex Organic Molecules
The reactivity of the α,β-unsaturated carbonyl system is a cornerstone of its utility as a synthetic intermediate. wikipedia.org This functionality allows for the strategic introduction of various substituents and the construction of new ring systems.
While the oxolanylidene acetic acid framework represents a key structural element in various natural products, specific documented examples of 2-[(3z)-Oxolan-3-ylidene]acetic acid as a direct precursor in the total synthesis of natural product analogues are not extensively reported in publicly available research. However, the synthesis of derivatives from structurally related natural acids, such as oleanolic acid, demonstrates the general principle of modifying such core structures to create diverse molecular libraries. nih.gov The modification of these natural acids often involves esterification or amidation of the carboxylic acid group, or additions to the carbon-carbon double bond to introduce new functionalities.
| General Transformation | Potential Outcome | Relevant Analogy |
| Esterification/Amidation | Introduction of diverse side chains | Synthesis of fatty acid esters from oleanolic acid nih.gov |
| Cycloaddition Reactions | Formation of novel polycyclic systems | Not specifically documented for this compound |
| Conjugate Addition | Introduction of substituents at the β-position | Michael addition to α,β-unsaturated systems wikipedia.org |
The α,β-unsaturated carbonyl moiety present in this compound is a well-established precursor for the synthesis of various heterocyclic compounds. This reactivity is analogous to that of exocyclic α,β-unsaturated ketones, which are known to undergo cycloaddition reactions with dinucleophiles or 1,3-dipoles to form spiroheterocyclic systems and other polycyclic structures. arkat-usa.org The electron-deficient nature of the double bond facilitates its participation in reactions that form new carbon-heteroatom bonds, leading to the construction of diverse ring systems containing nitrogen, oxygen, or sulfur.
| Reaction Type | Reactant | Resulting Heterocyclic System (General) |
| [4+2] Cycloaddition (Diels-Alder) | Diene | Six-membered rings |
| [3+2] Cycloaddition | Azides, Nitrones | Five-membered nitrogen-containing rings |
| Michael Addition followed by Cyclization | Dinucleophiles (e.g., hydrazine (B178648), urea) | Fused or spiro heterocyclic systems |
Monomer or Ligand in Materials Science
The presence of both a polymerizable double bond and a potentially coordinating carboxylic acid group suggests applications for this compound in the field of materials science.
As an α,β-unsaturated carbonyl compound, this compound is susceptible to polymerization. wikipedia.orgnih.gov The conjugated system allows for addition reactions across the double bond, leading to the formation of a polymer backbone. This process is often initiated by radical or anionic mechanisms. In anionic addition polymerization, a nucleophile attacks the β-carbon of the α,β-unsaturated system, generating a carbanion that can then propagate by attacking subsequent monomer units. youtube.com The electron-withdrawing nature of the adjacent carbonyl group stabilizes the anionic intermediate, facilitating this type of polymerization. youtube.com This is analogous to the polymerization of other α,β-unsaturated acids like acrylic acid and itaconic acid. wikipedia.orgwikipedia.org
| Polymerization Step | Description |
| Initiation | A nucleophile attacks the β-carbon of the double bond, creating an anionic intermediate. youtube.com |
| Propagation | The newly formed anion attacks another monomer unit in a Michael-type addition, extending the polymer chain. youtube.com |
| Termination | The polymerization is halted, for instance, by protonation of the anionic chain end or when the monomer is fully consumed. youtube.com |
The carboxylic acid group of this compound, in conjunction with the ether oxygen of the oxolane ring, presents potential binding sites for metal ions. While specific studies on the chelation and coordination chemistry of this particular compound are not readily found in the surveyed literature, the general principles of coordination chemistry suggest its capability to act as a ligand. The carboxylate group can coordinate to metal centers in a monodentate or bidentate fashion. The possibility of the ether oxygen participating in coordination could lead to the formation of chelate rings, which would enhance the stability of the resulting metal complexes. The nature of the metal ion and the reaction conditions would dictate the stoichiometry and geometry of the resulting coordination compounds.
Derivatization Strategies and Functional Group Interconversions
Ester and Amide Derivatives
The carboxylic acid moiety of 2-[(3Z)-oxolan-3-ylidene]acetic acid is a prime target for derivatization, most commonly through the formation of esters and amides. These derivatives are often synthesized to modulate the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability.
Standard esterification methods, including Fischer-Speier esterification using an alcohol in the presence of an acid catalyst, can be employed. Alternatively, for more sensitive substrates, milder conditions involving coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are effective. researchgate.net Microwave-assisted synthesis has also emerged as a rapid and efficient method for the formation of esters from carboxylic acids. researchgate.net
Amide bond formation can be achieved by reacting the carboxylic acid with a primary or secondary amine, typically facilitated by a coupling agent to activate the carboxyl group. rsc.org Reagents like DMT/NMM/TsO⁻ have been shown to be effective for the synthesis of amides containing furan (B31954) rings under microwave conditions, a method that could be adapted for the oxolane-containing target molecule. researchgate.net The choice of the amine component allows for the introduction of a wide range of functional groups and structural diversity.
Table 1: Representative Ester and Amide Synthesis Strategies
| Derivative Type | Reagents and Conditions | Potential Products |
| Esters | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Methyl 2-[(3Z)-oxolan-3-ylidene]acetate, Ethyl 2-[(3Z)-oxolan-3-ylidene]acetate |
| Esters | Alcohol, DCC or EDC, DMAP | Various alkyl or aryl esters |
| Amides | Amine (e.g., R-NH₂), Coupling Agent (e.g., EDC, HATU) | N-substituted 2-[(3Z)-oxolan-3-ylidene]acetamides |
| Amides | Amine, DMT/NMM/TsO⁻, Microwave | N-substituted 2-[(3Z)-oxolan-3-ylidene]acetamides |
Halogenation and Halogen Exchange Reactions
The introduction of halogen atoms can significantly alter the electronic properties and reactivity of the molecule, providing handles for further functionalization, such as cross-coupling reactions.
The α,β-unsaturated system in this compound allows for halogenation at the double bond. A convenient method for the halogenation of α,β-unsaturated carbonyl compounds involves the use of OXONE® in the presence of hydrohalic acids (HBr or HCl). organic-chemistry.org This approach generates bromine or chlorine in situ for the dihalogenation of the double bond, followed by elimination to yield the α-halo-α,β-unsaturated product. organic-chemistry.org
For α-halogenation of the carboxylic acid, the Hell-Volhard-Zelinsky (HVZ) reaction is a classic method. youtube.com This reaction involves treating the carboxylic acid with bromine and a catalytic amount of phosphorus tribromide (PBr₃), followed by hydrolysis, to introduce a bromine atom at the α-position. youtube.com
Halogen exchange reactions, while less common for this specific substrate, could potentially be achieved on a halogenated derivative, for example, converting a bromo-derivative to a fluoro- or iodo-derivative using appropriate reagents, further expanding the synthetic possibilities.
Table 2: Potential Halogenation Reactions
| Reaction Type | Reagents and Conditions | Potential Product |
| α-Halogenation of alkene | OXONE®, HBr or HCl, then Et₃N | 2-Bromo-2-[(3Z)-oxolan-3-ylidene]acetic acid or 2-Chloro-2-[(3Z)-oxolan-3-ylidene]acetic acid |
| α-Halogenation of acid | 1. PBr₃, Br₂; 2. H₂O | 2-Bromo-2-[(3Z)-oxolan-3-ylidene]acetic acid |
| Halodecarboxylation | N-Halosuccinimide, Catalyst | (Z)-3-(1-Halovinyl)oxolane |
Reduction and Oxidation Transformations
The selective reduction or oxidation of the functional groups in this compound can lead to valuable new structures.
The exocyclic α,β-unsaturated system is susceptible to reduction. Catalytic hydrogenation is a powerful tool for this transformation. Depending on the catalyst and reaction conditions, either the carbon-carbon double bond or both the double bond and the carboxylic acid can be reduced. For instance, rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds has been shown to be highly enantioselective, which could be applied to produce chiral derivatives. rsc.orgresearchgate.netacs.org Palladium on carbon (Pd/C) is often used for the selective hydrogenation of the C=C double bond in α,β-unsaturated ketones, a reaction that could be adapted for the target acid. researchgate.net The reduction of the carboxylic acid to an alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would also likely reduce the double bond. tib.eu
Oxidation of the α,β-unsaturated system can lead to various products. Epoxidation of the double bond using reagents like meta-chloroperoxybenzoic acid (m-CPBA) would yield an oxirane-containing derivative, which can be a versatile intermediate for further reactions. nih.gov Oxidative cleavage of the double bond, for example through ozonolysis, would break the carbon-carbon double bond and lead to the formation of a ketone and a carboxylic acid derivative. Atmospheric oxidation initiated by OH radicals is also a potential transformation pathway, primarily proceeding through addition to the C=C double bond. copernicus.org
Table 3: Key Reduction and Oxidation Reactions
| Transformation | Reagents and Conditions | Potential Product |
| C=C Reduction | H₂, Pd/C | 2-(Oxolan-3-yl)acetic acid |
| Asymmetric C=C Reduction | H₂, Chiral Rhodium Catalyst | Chiral 2-(Oxolan-3-yl)acetic acid |
| Carboxylic Acid Reduction | LiAlH₄ | 2-(Oxolan-3-ylidene)ethanol (and likely reduced C=C bond) |
| Epoxidation | m-CPBA | 2-((3Z)-3,4-epoxyoxolan-3-yl)acetic acid |
| Oxidative Cleavage | 1. O₃; 2. Me₂S | 3-Oxooxolane and Glyoxylic acid |
Synthesis of Heterocyclic Fused Derivatives
The inherent functionality of this compound makes it an attractive starting material for the synthesis of more complex, fused heterocyclic systems. The α,β-unsaturated carboxylic acid moiety can participate in a variety of cyclization reactions.
For example, the molecule could undergo intramolecular cyclization reactions. While specific examples starting from this exact compound are not readily found in the literature, one could envision a Michael addition-cyclization sequence. If a suitable nucleophile is introduced elsewhere on the oxolane ring, it could potentially add to the β-position of the unsaturated acid, followed by an intramolecular condensation to form a bicyclic system.
Another approach involves using the α,β-unsaturated acid as a dienophile in a Diels-Alder reaction. Reaction with a suitable diene could lead to the formation of a six-membered ring fused to the oxolane core. The reactivity in such reactions would depend on the electronic nature of the double bond.
Furthermore, reactions with binucleophilic reagents could lead to the formation of new heterocyclic rings. For instance, reaction with hydrazine (B178648) or its derivatives could potentially lead to the formation of pyrazole (B372694) or pyrazolidinone derivatives fused to the oxolane ring. researchgate.net Similarly, reaction with hydroxylamine (B1172632) could yield isoxazole (B147169) or isoxazolidinone derivatives.
Table 4: Potential Strategies for Heterocyclic Fused Derivatives
| Reaction Type | Reagents | Potential Product Scaffold |
| Intramolecular Michael Addition | Introduction of a nucleophilic group on the oxolane ring | Bicyclic fused systems |
| Diels-Alder Reaction | Diene (e.g., Butadiene, Cyclopentadiene) | Fused cyclohexene (B86901) derivatives |
| Reaction with Binucleophiles | Hydrazine, Substituted Hydrazines, Hydroxylamine | Fused pyrazole, pyrazolidinone, isoxazole, or isoxazolidinone systems |
Introduction of Protecting Groups and Deprotection Strategies
In multi-step syntheses involving this compound, it may be necessary to temporarily mask one of its functional groups to prevent unwanted side reactions. This is achieved through the use of protecting groups. wikipedia.org
The carboxylic acid is the most likely functional group to require protection, especially in the presence of strong bases or nucleophiles. youtube.comyoutube.comorganic-chemistry.org Common protecting groups for carboxylic acids include esters, such as methyl or ethyl esters, which are stable under a variety of conditions and can be readily removed by acid- or base-catalyzed hydrolysis. youtube.com For milder deprotection conditions, silyl (B83357) esters or benzyl (B1604629) esters (removable by hydrogenolysis) can be employed. youtube.com
The α,β-unsaturated system itself can sometimes be considered a protecting group or can be protected. For instance, if a reaction needs to be performed selectively on the carboxylic acid without affecting the double bond, the double bond could be temporarily protected, for example, by reversible addition of a thiol. However, it is more common to protect the carbonyl group of α,β-unsaturated ketones as an acetal, a strategy that could be conceptually applied here after converting the acid to a ketone. wikipedia.org
The selection of a suitable protecting group depends on the specific reaction sequence, and an orthogonal protecting group strategy is often employed, where different functional groups are protected with groups that can be removed under different conditions. organic-chemistry.org
Table 5: Protecting Group Strategies
| Functional Group to Protect | Protecting Group | Protection Reagents | Deprotection Conditions |
| Carboxylic Acid | Methyl Ester | Methanol, Acid Catalyst | Acid or Base Hydrolysis |
| Carboxylic Acid | Benzyl Ester | Benzyl alcohol, DCC | Hydrogenolysis (H₂, Pd/C) |
| Carboxylic Acid | Silyl Ester | Silylating agent (e.g., TMSCl) | Mild acid or fluoride (B91410) source |
| α,β-Unsaturated System (as ketone) | Acetal | Ethylene glycol, Acid Catalyst | Aqueous Acid |
Advanced Analytical Methodologies for Isolation and Purity Assessment in Research Samples
Chromatographic Techniques for Purification and Separation
Chromatography is a cornerstone of chemical separation science, enabling the isolation of target compounds from complex mixtures. The choice of technique is dictated by the scale of the separation, the required purity, and the physicochemical properties of the analyte.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of moderately polar, non-volatile compounds like 2-[(3z)-Oxolan-3-ylidene]acetic acid. Its high resolution and sensitivity make it ideal for assessing purity and for semi-preparative to preparative scale isolation.
Given the compound's structure, reversed-phase HPLC (RP-HPLC) is the most probable mode of separation. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The acidic nature of the carboxylic acid group necessitates the use of a mobile phase with a controlled pH to ensure a consistent and reproducible retention time. Typically, an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is added to the mobile phase to suppress the ionization of the carboxyl group, leading to sharper peaks and better retention on the nonpolar stationary phase.
Key RP-HPLC Parameters for Analysis:
| Parameter | Typical Conditions | Rationale for this compound |
| Stationary Phase | C18 (Octadecylsilane) or C8 (Octylsilane) silica (B1680970), 3-5 µm particle size | The nonpolar C18 phase provides strong hydrophobic interactions with the alkyl backbone of the molecule. |
| Mobile Phase | Gradient of acetonitrile (B52724) or methanol (B129727) in water | A gradient elution is effective for separating impurities with a wide range of polarities. |
| Mobile Phase Modifier | 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid | Suppresses the ionization of the carboxylic acid, leading to improved peak shape and retention. |
| Detection | UV-Vis Detector at 210-230 nm | The α,β-unsaturated carbonyl system is expected to have a strong UV absorbance in this range. |
| Flow Rate | 0.8 - 1.2 mL/min for analytical scale | Standard flow rates for efficient separation on 4.6 mm ID columns. |
| Column Temperature | 25-40 °C | Temperature control ensures reproducible retention times. |
This table presents hypothetical yet scientifically grounded HPLC parameters for the analysis of this compound based on the analysis of structurally related compounds.
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Direct analysis of carboxylic acids like this compound by GC can be challenging due to their low volatility and tendency to adsorb onto the stationary phase, leading to poor peak shape and potential thermal degradation.
To overcome these limitations, derivatization is a common strategy. The carboxylic acid group can be converted into a more volatile and thermally stable ester, for instance, a methyl or ethyl ester. Silylation, another derivatization technique, can also be employed to increase volatility.
Potential GC Derivatization and Analysis Parameters:
| Parameter | Typical Conditions | Rationale for this compound |
| Derivatization Reagent | Diazomethane (for methylation), or BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) for silylation | Converts the polar carboxylic acid into a more volatile ester or silyl (B83357) ether. |
| Stationary Phase | Mid-polarity phases like DB-5 (5% phenyl-methylpolysiloxane) or polar phases like DB-WAX (polyethylene glycol) | Choice depends on the volatility and polarity of the derivatized analyte. |
| Injection Mode | Split/Splitless | Split injection for concentrated samples, splitless for trace analysis. |
| Temperature Program | Ramped from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) | Ensures the separation of compounds with different boiling points. |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID provides general-purpose carbon counting, while MS offers structural information for identification. |
This table outlines plausible GC conditions for the analysis of a derivatized form of this compound, drawing from standard methodologies for similar compounds.
For the purification of larger quantities (milligram to gram scale) of this compound, flash chromatography and traditional column chromatography are the methods of choice. These techniques utilize a stationary phase, typically silica gel, packed into a column, and a solvent system (eluent) to separate the components of a mixture.
The polarity of the eluent is a critical parameter. For a moderately polar compound like this compound, a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate) is commonly used. The proportion of the polar solvent is gradually increased to elute compounds of increasing polarity. The acidic nature of the target compound can cause tailing on silica gel; this can often be mitigated by adding a small amount of acetic acid or formic acid to the eluent system.
Typical Column Chromatography Parameters:
| Parameter | Typical Conditions | Rationale for this compound |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm particle size) | Standard adsorbent for normal-phase chromatography. |
| Eluent System | Gradient of Ethyl Acetate in Hexane/Heptane | Allows for the separation of compounds with varying polarities. |
| Eluent Modifier | 0.5-1% Acetic Acid or Formic Acid | Reduces tailing of the acidic compound on the silica gel. |
| Monitoring | Thin-Layer Chromatography (TLC) | Used to identify fractions containing the desired compound. |
This table provides a representative set of conditions for the purification of this compound via column chromatography, based on established practices.
Quantitative Analysis Methods
Once isolated and purified, the concentration of this compound in a sample can be determined using various quantitative methods.
UV-Vis spectrophotometry is a straightforward and widely used technique for the quantification of compounds that absorb ultraviolet or visible light. The α,β-unsaturated carboxylic acid chromophore in this compound is expected to exhibit a characteristic UV absorbance.
To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of the purified compound at a fixed wavelength (λmax). The concentration of the unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve, based on the Beer-Lambert law. The choice of solvent is crucial and should be one in which the compound is stable and that is transparent in the wavelength range of interest (e.g., methanol, ethanol (B145695), or acetonitrile).
Titrimetry, specifically acid-base titration, is a classic and highly accurate method for quantifying a carboxylic acid. This method involves the neutralization of the acidic proton of the carboxyl group with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH).
The titration is monitored by a pH meter, and the equivalence point (the point at which all the acid has been neutralized) is determined from the inflection point of the titration curve. The concentration of the acid in the sample can then be calculated based on the volume of the titrant used and its known concentration. For this method to be accurate, the sample must be free of other acidic or basic impurities.
Degradation Product Analysis under Controlled Conditions (e.g., for stability studies, not environmental fate)
The analysis of degradation products under controlled, or forced, degradation conditions is a critical component of stability testing for a drug substance. lubrizolcdmo.comopenaccessjournals.com These studies are designed to intentionally degrade the molecule using more severe conditions than those used in accelerated stability testing. openaccessjournals.com The primary objectives of such studies are to elucidate the degradation pathways, identify potential degradation products, and develop and validate stability-indicating analytical methods. lubrizolcdmo.compharmtech.com A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from impurities, excipients, or degradation products. youtube.com
Forced degradation studies are typically conducted on a single batch of the substance and are most beneficial when initiated in the early stages of drug development. lubrizolcdmo.compharmtech.com This early assessment provides crucial information for formulation development, manufacturing process improvements, and the selection of appropriate packaging. lubrizolcdmo.com The typical stress conditions employed in forced degradation studies include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress. nih.gov A target degradation of approximately 10-30% is generally considered optimal to ensure that the degradation products are representative of what might form under long-term storage conditions without being overly excessive. openaccessjournals.comajpaonline.com
High-performance liquid chromatography (HPLC) is the predominant analytical technique for monitoring the degradation process and separating the parent compound from its degradation products. lubrizolcdmo.comopenaccessjournals.com The use of gradient elution in reversed-phase liquid chromatography (RPLC) is common for stability-indicating assays as it provides high peak capacity for separating compounds with a wide range of polarities. chromatographyonline.com Photodiode array (PDA) detectors are often used for peak purity analysis and to obtain UV spectra of the separated components, while mass spectrometry (MS) is invaluable for the structural elucidation of the degradation products. nih.govchromatographyonline.com
Controlled Degradation Conditions
To assess the intrinsic stability of This compound , it would be subjected to a series of stress conditions as outlined by the International Conference on Harmonisation (ICH) guidelines.
Acidic and Basic Hydrolysis: The compound would be exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room temperature and elevated temperatures (e.g., 60 °C). nih.gov Samples would be drawn at various time points, neutralized, and then analyzed. nih.gov The α,β-unsaturated carboxylic acid moiety and the oxolane ring could both be susceptible to hydrolysis.
Oxidative Degradation: Oxidative stress is typically induced using a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature. nih.gov The exocyclic double bond and the ether linkage in the oxolane ring are potential sites for oxidation.
Thermal Degradation: The solid compound would be exposed to dry heat at elevated temperatures (e.g., 70-80 °C) for a specified period. The stability of related aromatic carboxylic acids has been shown to be temperature-dependent.
Analysis of Degradation Products
Following exposure to stress conditions, the samples would be analyzed by a stability-indicating HPLC method. A typical method would utilize a C18 column with a gradient elution system, for instance, using a mobile phase of acetonitrile and a buffered aqueous solution. nih.gov
The resulting chromatograms would be inspected for new peaks corresponding to degradation products. The mass balance, which is an important aspect of these studies, would be calculated to ensure that all degradation products are accounted for.
The structure of significant degradation products would be elucidated using techniques such as HPLC-MS/MS. By analyzing the fragmentation patterns of the molecular ions of the degradation products, it is possible to propose their chemical structures.
Representative Data for Forced Degradation
While specific data for This compound is not publicly available, the following table provides a hypothetical representation of results from a forced degradation study, based on the known reactivity of similar chemical structures like α,β-unsaturated carboxylic acids and cyclic ethers.
| Stress Condition | % Degradation | Number of Degradants | Major Degradant Peak (RT, min) | Potential Degradation Pathway |
| 0.1 M HCl (60 °C, 24h) | ~15% | 2 | 4.5 | Hydrolysis of the ether linkage, Isomerization |
| 0.1 M NaOH (60 °C, 8h) | ~25% | 3 | 3.8, 5.2 | Hydrolysis of the ether, Decarboxylation |
| 3% H₂O₂ (RT, 24h) | ~18% | 2 | 6.1 | Oxidation of the double bond (epoxidation) |
| Thermal (80 °C, 48h) | ~5% | 1 | 7.3 | Isomerization, Dimerization |
| Photolytic (ICH Q1B) | ~12% | 2 | 5.9 | Photoisomerization, Oxidation |
| This table is for illustrative purposes and represents hypothetical data. |
The identification of degradation products is crucial for understanding the stability of the molecule and for ensuring the safety and efficacy of a potential drug product.
Emerging Research Directions and Future Prospects for 2 3z Oxolan 3 Ylidene Acetic Acid Research
Exploration of Novel Catalytic Transformations
The unique structure of 2-[(3z)-Oxolan-3-ylidene]acetic acid, featuring a cyclic ether (oxolane) and an exocyclic α,β-unsaturated carboxylic acid, presents several opportunities for novel catalytic transformations. Future research could focus on:
Hydrogenation: The carbon-carbon double bond is a prime target for catalytic hydrogenation. Research could explore various catalysts (e.g., palladium, platinum, rhodium) to achieve selective reduction of the double bond without opening the oxolane ring. This would yield 2-(oxolan-3-yl)acetic acid, a potentially valuable building block.
Oxidation: The double bond could be subjected to various oxidative cleavage reactions (e.g., ozonolysis, dihydroxylation followed by periodate (B1199274) cleavage) to generate functionalized ketone or aldehyde derivatives.
Ring-Opening Reactions: The ether linkage in the oxolane ring could be targeted for catalytic ring-opening reactions, potentially leading to linear, difunctional compounds. Lewis or Brønsted acids could be investigated as catalysts for this transformation.
Table 1: Potential Catalytic Transformations of this compound
| Transformation | Reagents/Catalysts | Potential Product(s) |
| Selective Hydrogenation | H₂, Pd/C | 2-(Oxolan-3-yl)acetic acid |
| Dihydroxylation | OsO₄, NMO | 2-[(3,4-dihydroxyoxolan-3-yl)]acetic acid |
| Oxidative Cleavage | 1. O₃; 2. Me₂S | 3-Oxo-propanoic acid and formaldehyde |
| Ring-Opening Polymerization | Lewis Acid Catalyst | Functionalized polyesters |
Development of Stereoselective Synthetic Methodologies
The (Z)-configuration of the exocyclic double bond in this compound suggests that its synthesis is likely stereocontrolled. However, there is a lack of published, detailed stereoselective synthetic routes. Future research could explore:
Wittig-type Reactions: A stereoselective Wittig reaction or a Horner-Wadsworth-Emmons reaction between a suitable phosphonium (B103445) ylide or phosphonate (B1237965) carbanion and oxolan-3-one could be a primary strategy to establish the (Z)-double bond. The choice of reagents, solvent, and temperature would be critical for achieving high stereoselectivity.
Asymmetric Synthesis: The development of an asymmetric synthesis to produce enantiomerically pure forms of this compound would be a significant advancement. This could involve the use of chiral catalysts or starting from a chiral pool material.
Application in Supramolecular Chemistry or Self-Assembly (excluding material properties)
The carboxylic acid moiety of this compound is a key functional group for engaging in non-covalent interactions, making it a candidate for studies in supramolecular chemistry and self-assembly.
Hydrogen Bonding: The carboxylic acid can act as both a hydrogen bond donor and acceptor, potentially leading to the formation of dimers or extended one-dimensional chains in the solid state or in non-polar solvents.
Host-Guest Chemistry: The oxolane ring could potentially act as a guest molecule within a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene. The binding affinity and thermodynamics of such interactions could be investigated.
Theoretical Studies on Excited State Properties
Computational chemistry could provide valuable insights into the electronic structure and excited state properties of this compound, even in the absence of experimental data.
UV-Vis Spectrum Prediction: Time-dependent density functional theory (TD-DFT) calculations could be employed to predict the electronic absorption spectrum, identifying the energies and nature of the principal electronic transitions (e.g., n→π, π→π).
Photochemical Reactivity: Theoretical studies could explore the potential energy surfaces of the excited states to predict possible photochemical reactions, such as E/Z isomerization of the double bond or other photochemical rearrangements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
